molecular formula C9H5ClF4O2 B14773626 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone

1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14773626
M. Wt: 256.58 g/mol
InChI Key: VQPUXZNMMUCNST-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a trifluoroethanone group

Preparation Methods

The synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-fluoro-3-methoxybenzene as the primary starting material.

    Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst, such as aluminum chloride, under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The trifluoroethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(6-Chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C9H5ClF4O2

Molecular Weight

256.58 g/mol

IUPAC Name

1-(6-chloro-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5ClF4O2/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3

InChI Key

VQPUXZNMMUCNST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)C(F)(F)F)F

Origin of Product

United States

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